Miotine, (S)-
CAS No.: 1070660-29-5
Cat. No.: VC17070495
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070660-29-5 |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
| Standard InChI | InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
| Standard InChI Key | KQOUPMYYRQWZLI-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Miotine, (S)-, with the molecular formula , is a chiral carbamate derivative characterized by a piperidine moiety and a substituted phenyl group. Its IUPAC name is (S)-3-[(1-methylpiperidin-2-yl)oxy]phenyl N-ethyl-N-methylcarbamate, reflecting its stereospecific configuration. The compound’s PubChem CID (25098268) provides access to its 2D and 3D structural models, which reveal a compact, lipophilic structure conducive to crossing the blood-brain barrier .
Table 1: Key Physicochemical Properties of Miotine, (S)-
| Property | Value |
|---|---|
| Molecular Weight | 222.28 g/mol |
| Synonyms | Deethyl rivastigmine, 471Z3E44OO |
| Melting Point | Not reported |
| Solubility | Lipophilic (predicted) |
| Chiral Centers | 1 (S-configuration) |
The stereochemistry of Miotine, (S)- is critical for its biological activity, as enantiomeric differences significantly influence AChE binding affinity .
Synthesis and Structural Modifications
Miotine, (S)- is synthesized through a multi-step process involving carbamoylation of phenolic intermediates. The foundational approach, derived from Rivastigmine’s synthesis, begins with 6-(methoxyphenyl)-2-piperidones, which undergo methylation, reduction, and demethylation to yield key intermediates . Subsequent carbamoylation with N-ethyl-N-methylcarbamoyl chloride introduces the critical carbamate group.
A notable challenge in Miotine production is the instability of its intermediates at physiological pH, a limitation addressed in later analogs like Rivastigmine through structural stabilization . Modifications to the aminoalkyl moiety, such as replacing dimethylamino groups with piperidine rings, have been explored to enhance metabolic stability and selectivity . For example, substituting the dimethylamino group with a piperidine ring increases brain region-specific AChE inhibition, as observed in comparative studies .
Pharmacological Activity and Mechanism of Action
Miotine, (S)- acts as a reversible carbamate inhibitor of AChE, forming a covalent bond with the enzyme’s catalytic serine residue. This inhibition elevates synaptic acetylcholine levels, ameliorating cholinergic deficits characteristic of neurodegenerative diseases.
In Vitro and In Vivo Efficacy
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Enzyme Inhibition: Miotine, (S)- exhibits moderate AChE inhibition (), with selectivity for the monomeric G1 isoform prevalent in Alzheimer’s-affected brain regions .
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Brain Penetration: Its lipophilicity facilitates central nervous system entry, though its short half-life () limits sustained activity .
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Therapeutic Index: Preclinical studies report a therapeutic index (LD/ED) of 4–8, suggesting a narrow safety margin compared to Rivastigmine .
Comparative Analysis with Rivastigmine
While Rivastigmine demonstrates superior pharmacokinetics and clinical efficacy, Miotine, (S)- serves as a structural template for understanding carbamate-AChE interactions. Key differences include:
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Synthetic Cost: Miotine’s synthesis avoids the expensive N-ethyl-N-methylcarbamoyl chloride used in Rivastigmine production, reducing manufacturing costs .
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Metabolic Stability: Rivastigmine’s dimethylcarbamate group confers resistance to hydrolysis, whereas Miotine’s ethyl-methyl substitution renders it more labile .
Therapeutic Implications and Limitations
Historically, Miotine, (S)- was investigated as a miotic agent for glaucoma treatment but was superseded by analogs with improved pharmacokinetics. Its relevance persists in Alzheimer’s research, particularly in structure-activity relationship (SAR) studies aimed at optimizing brain-targeted AChE inhibitors .
Challenges in Clinical Translation
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Short Duration: Rapid metabolic clearance necessitates frequent dosing, reducing patient compliance .
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Peripheral Toxicity: Off-target cholinesterase inhibition in muscles and the gastrointestinal tract can cause adverse effects .
Future Directions and Research Opportunities
Advances in computational modeling, such as molecular dynamics simulations of AChE gorge flexibility, offer avenues for rational design of Miotine derivatives with enhanced selectivity and stability . Hybrid compounds incorporating Miotine’s carbamate scaffold with tacrine-like aromatic moieties may yield dual-binding inhibitors with improved efficacy.
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